(5alpha)-17-Oxoandrostan-3-yl acetate
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Overview
Description
(5alpha)-17-Oxoandrostan-3-yl acetate is a steroidal compound that belongs to the class of androgens It is structurally related to testosterone and other anabolic steroids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5alpha)-17-Oxoandrostan-3-yl acetate typically involves the acetylation of (5alpha)-androstan-17-one. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually involve refluxing the mixture for several hours to ensure complete acetylation.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar acetylation reactions. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
(5alpha)-17-Oxoandrostan-3-yl acetate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding ketone or carboxylic acid derivatives.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3).
Major Products Formed
Oxidation: Formation of 17-oxoandrostan-3-one derivatives.
Reduction: Formation of 17-hydroxyandrostan-3-yl acetate.
Substitution: Formation of various substituted androstan-3-yl derivatives.
Scientific Research Applications
(5alpha)-17-Oxoandrostan-3-yl acetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its effects on androgen receptors and related biological pathways.
Medicine: Investigated for potential therapeutic applications in hormone replacement therapy and muscle wasting conditions.
Industry: Utilized in the production of steroid-based pharmaceuticals and performance-enhancing drugs.
Mechanism of Action
The mechanism of action of (5alpha)-17-Oxoandrostan-3-yl acetate involves its interaction with androgen receptors. Upon binding to these receptors, the compound can modulate gene expression and protein synthesis, leading to various physiological effects. The molecular targets include androgen receptors in muscle and bone tissues, which are involved in the anabolic and androgenic effects of the compound.
Comparison with Similar Compounds
Similar Compounds
Testosterone: A primary male sex hormone with similar anabolic and androgenic properties.
Dihydrotestosterone (DHT): A more potent androgen derived from testosterone.
Nandrolone: An anabolic steroid with a similar structure but different functional groups.
Uniqueness
(5alpha)-17-Oxoandrostan-3-yl acetate is unique due to its specific acetylated structure, which can influence its pharmacokinetics and biological activity. Compared to testosterone and dihydrotestosterone, it may have different binding affinities and metabolic pathways, leading to distinct physiological effects.
Properties
Molecular Formula |
C21H32O3 |
---|---|
Molecular Weight |
332.5 g/mol |
IUPAC Name |
[(5S)-10,13-dimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C21H32O3/c1-13(22)24-15-8-10-20(2)14(12-15)4-5-16-17-6-7-19(23)21(17,3)11-9-18(16)20/h14-18H,4-12H2,1-3H3/t14-,15?,16?,17?,18?,20?,21?/m0/s1 |
InChI Key |
FDCINQSOYQUNKB-HFMUPVQQSA-N |
Isomeric SMILES |
CC(=O)OC1CCC2([C@H](C1)CCC3C2CCC4(C3CCC4=O)C)C |
Canonical SMILES |
CC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3CCC4=O)C)C |
Origin of Product |
United States |
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